molecular formula C9H7ClO3S B3365492 2H-chromene-3-sulfonyl chloride CAS No. 1235441-16-3

2H-chromene-3-sulfonyl chloride

Cat. No. B3365492
CAS RN: 1235441-16-3
M. Wt: 230.67
InChI Key: XGCKSIZJWKXGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-chromene-3-sulfonyl chloride is a chemical compound with the CAS Number: 1235441-16-3 . It has a molecular weight of 230.67 . It is widely used in the field of organic synthesis .


Synthesis Analysis

A series of alkoxy-substituted 2H-chromenes were synthesized by a one-pot three-component reaction using salicylaldehydes, acetyl acetone and alcohol as reactant and medium with tetra-n-butylammonium fluoride (TBAF) as catalyst . This synthetic strategy is efficient for synthesizing 2H-chromene molecules due to its simple reaction conditions, short reaction time, and overall good yield of products .


Molecular Structure Analysis

The InChI code for 2H-chromene-3-sulfonyl chloride is 1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Chemical Reactions Analysis

2H-chromenes have been used broadly in materials science and organic synthesis . They are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . They are also used as substrates for the synthesis of antitumor, antimicrobial, fungicidal, insecticidal, and cytotoxic agents, as well as intermediates in the synthesis of numerous natural products and medicinal compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-chromene-3-sulfonyl chloride include a molecular weight of 230.67 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Coumarin Heterocycles

2H-chromene-3-sulfonyl chloride is used in the synthesis of coumarin heterocycles . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones that have been used as herbal medicines since early ages . They have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Development of Pharmaceutical Agents

As an important oxygen heterocycle, 2H-chromenes are widely used in the development of pharmaceutical agents . They are found in many biologically relevant molecules and have been used broadly in organic synthesis .

Materials Science Applications

2H-chromenes, including 2H-chromene-3-sulfonyl chloride, have been used broadly in materials science . They are important components in the synthesis of various materials due to their unique chemical properties .

Synthesis of Sulfonyl Coumarin Derivatives

2H-chromene-3-sulfonyl chloride is used in the synthesis of substituted sulfonyl coumarin derivatives . These derivatives have been synthesized via the treatment of sulfonyl chloride chromene .

Late-stage Functionalization of 2H-chromenes

2H-chromene-3-sulfonyl chloride can be used in the late-stage functionalization of 2H-chromenes . This process involves various cyclization reactions .

Biological Research

Due to its role in the synthesis of coumarin heterocycles, 2H-chromene-3-sulfonyl chloride is important in biological research . Coumarins have been tested for a wide range of biological properties, making 2H-chromene-3-sulfonyl chloride a valuable compound in this field .

Mechanism of Action

While the specific mechanism of action for 2H-chromene-3-sulfonyl chloride is not mentioned in the search results, 2H-chromenes in general have been used in various chemical reactions. For instance, they have been involved in benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .

Future Directions

The future directions for 2H-chromene-3-sulfonyl chloride could involve further exploration of its synthesis methods and potential applications in various fields such as materials science and organic synthesis . Additionally, more research could be conducted to understand its chemical reactions and mechanism of action .

properties

IUPAC Name

2H-chromene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCKSIZJWKXGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromene-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-chromene-3-sulfonyl chloride
Reactant of Route 2
2H-chromene-3-sulfonyl chloride
Reactant of Route 3
2H-chromene-3-sulfonyl chloride
Reactant of Route 4
2H-chromene-3-sulfonyl chloride
Reactant of Route 5
2H-chromene-3-sulfonyl chloride
Reactant of Route 6
2H-chromene-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.